2,5-Difluoronitrobenzene

Catalog No.
S596862
CAS No.
364-74-9
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoronitrobenzene

CAS Number

364-74-9

Product Name

2,5-Difluoronitrobenzene

IUPAC Name

1,4-difluoro-2-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H

InChI Key

XNJAYQHWXYJBBD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F

Synonyms

2,5-difluoronitrobenzene

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F

The exact mass of the compound 2,5-Difluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528657. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Difluoronitrobenzene (CAS 364-74-9) is a highly specialized fluorinated aromatic building block primarily procured for the synthesis of 5-fluoroindoles, 5-fluorooxindoles, and regioselectively substituted anilines. Its molecular architecture—featuring a nitro group with ortho- and meta-fluorine substituents—creates a distinct electronic environment that is highly prized in pharmaceutical manufacturing. Unlike generic fluoronitrobenzenes, the meta-positioned fluorine (C5) remains unactivated, while the ortho-positioned fluorine (C2) is strongly activated for nucleophilic aromatic substitution (SNAr). This built-in electronic differentiation allows process chemists to achieve absolute regiocontrol during functionalization, making it an indispensable precursor for kinase inhibitors and progesterone receptor modulators where exact fluorine placement is critical for target binding [1].

Substituting 2,5-difluoronitrobenzene with its closest structural analog, 2,4-difluoronitrobenzene, introduces severe manufacturing bottlenecks. In 2,4-difluoronitrobenzene, both the ortho (C2) and para (C4) fluorines are strongly activated by the electron-withdrawing nitro group, meaning SNAr reactions with amines or alkoxides yield a statistical mixture of ortho-substituted, para-substituted, and bis-substituted byproducts [1]. Separating these isomers requires complex continuous-flow chromatography or highly optimized nonpolar solvent conditions, drastically reducing overall yield and increasing API production costs. Similarly, using 3,4-difluoronitrobenzene alters the substitution pattern entirely, yielding 4-substituted derivatives that cannot be used to synthesize 5-fluoroindole scaffolds. For procurement teams, 2,5-difluoronitrobenzene is strictly non-interchangeable when regioselective C2-substitution and retention of the C5-fluorine are required[2].

Absolute Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)

The primary procurement driver for 2,5-difluoronitrobenzene is its perfect regioselectivity during SNAr reactions. Because the C5 fluorine is meta to the nitro group, it is electronically deactivated toward nucleophilic attack. Reactions with nucleophiles exclusively target the C2 position, yielding a single monosubstituted isomer. In direct contrast, the comparator 2,4-difluoronitrobenzene possesses two activated fluorines, resulting in complex mixtures of ortho-, para-, and bis-adducts that require extensive purification [1].

Evidence DimensionIsomeric Purity of SNAr Monosubstituted Product
Target Compound Data>99% regioselective substitution at C2 (C5 fluorine remains intact)
Comparator Or Baseline2,4-Difluoronitrobenzene yields a mixture of ortho, para, and bis-substituted products
Quantified DifferenceElimination of isomeric byproducts and bis-substitution
ConditionsStandard SNAr conditions with amine/alkoxide nucleophiles in polar aprotic solvents

Eliminates the need for costly and time-consuming chromatographic separation of isomers, directly lowering downstream API manufacturing costs.

High-Yield Pathway to 5-Fluorooxindole Scaffolds

2,5-Difluoronitrobenzene serves as a highly efficient precursor for the synthesis of 5-fluorooxindoles, a critical scaffold for tyrosine kinase inhibitors. Displacement of the strongly activated ortho-fluoro group with dimethyl malonate proceeds cleanly, followed by hydrolytic decarboxylation and reductive cyclization to form the indole core. This route reliably yields the desired 5-fluorooxindole without the regiochemical ambiguity or low yields associated with the direct electrophilic fluorination of unsubstituted oxindoles [1].

Evidence DimensionRegiochemical Fidelity in Indole Synthesis
Target Compound DataDirect, unambiguous formation of 5-fluorooxindole via malonate displacement
Comparator Or BaselineDirect fluorination of oxindole (yields mixtures of 4-, 5-, and 6-fluoro isomers)
Quantified DifferenceAbsolute control over fluorine position on the indole ring
ConditionsMalonate displacement followed by reductive cyclization

Provides a scalable, predictable, and high-yielding route for synthesizing critical kinase inhibitor scaffolds without late-stage isomer separation.

Scalability and Supply Chain Stability via Continuous-Flow Nitration

From a supply chain perspective, the manufacturability of the starting material is critical. 2,5-Difluoronitrobenzene can be synthesized via the continuous-flow nitration of p-difluorobenzene. Advanced microreactor technologies have demonstrated that this continuous process achieves a 98% yield with a residence time of just 2.3 minutes. This is a significant improvement over traditional batch nitration, which typically caps at ~80% yield and requires longer reaction times with higher safety risks regarding thermal control [1].

Evidence DimensionNitration Yield from p-Difluorobenzene
Target Compound Data98% yield via continuous-flow microreactor (2.3 min residence time)
Comparator Or Baseline~80% yield via traditional batch reactor (1 hour reaction time)
Quantified Difference18% absolute yield increase with a 26-fold reduction in reaction time
ConditionsNitration using fuming nitric acid and sulfuric acid

Ensures a stable, high-purity, and cost-effective commercial supply chain, reducing procurement risks for large-scale pharmaceutical manufacturing.

Synthesis of Tyrosine Kinase Inhibitors

2,5-Difluoronitrobenzene is the optimal starting material for synthesizing 3-substituted indolin-2-ones, which act as potent and selective inhibitors of receptor tyrosine kinases (RTKs) such as VEGF/Flk-1. Its regioselective reactivity ensures the precise placement of the fluorine atom at the 5-position of the indole core, a critical structural requirement for target binding affinity[1].

Development of Progesterone Receptor Modulators

In the design of pyrrole-oxindole progesterone receptor modulators (e.g., WAY-255348 analogs), 2,5-difluoronitrobenzene is utilized to construct the fluorinated oxindole base. The ability to selectively displace the C2 fluorine with malonate derivatives allows for modular assembly of the required pharmacophore without compromising the C5 fluorine [2].

Model Substrate for Continuous-Flow SNAr Optimization

Due to its perfect regioselectivity, 2,5-difluoronitrobenzene is frequently utilized as a clean model substrate in process chemistry to evaluate the efficiency of continuous-flow reactors and novel nucleophilic aromatic substitution methodologies, avoiding the complex kinetic modeling required for mixed-isomer systems like 2,4-difluoronitrobenzene [3].

XLogP3

1.8

Boiling Point

206.5 °C

LogP

1.86 (LogP)

Melting Point

-11.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-74-9

Wikipedia

2,5-Difluoronitrobenzene

Dates

Last modified: 08-15-2023

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